![molecular formula C6H5ClN4O2 B13472306 [1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride](/img/structure/B13472306.png)
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]diazino[5,4-d]pyrimidine-2,4-diol hydrochloride typically involves the formation of the diazino-pyrimidine core followed by functionalization at specific positions. The reaction conditions often include the use of various reagents and catalysts to achieve the desired substitutions and modifications .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted diazino-pyrimidines .
科学研究应用
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly as an inhibitor of HER2 in cancer treatment.
Industry: Utilized in the development of pharmaceutical formulations and other chemical products.
作用机制
The mechanism of action of [1,3]diazino[5,4-d]pyrimidine-2,4-diol hydrochloride involves its binding to the tyrosine kinase domain of HER2. This binding inhibits the activity of HER2, which is often overexpressed in certain types of cancer. By inhibiting HER2, the compound can reduce the proliferation of cancer cells and potentially lead to tumor regression .
相似化合物的比较
Similar Compounds
[1,3]Diazino[5,4-d]pyrimidine derivatives: These compounds share a similar core structure but may have different functional groups.
Pyrimidine-based inhibitors: These compounds also target HER2 but may have different binding affinities and specificities.
Uniqueness
[1,3]Diazino[5,4-d]pyrimidine-2,4-diol hydrochloride is unique due to its specific binding to the HER2 tyrosine kinase domain and its potential for high selectivity and efficacy in cancer treatment. Its derivatives may offer additional advantages in terms of pharmacokinetics and pharmacodynamics .
属性
分子式 |
C6H5ClN4O2 |
|---|---|
分子量 |
200.58 g/mol |
IUPAC 名称 |
5H-pyrimido[5,4-d]pyrimidine-6,8-dione;hydrochloride |
InChI |
InChI=1S/C6H4N4O2.ClH/c11-5-4-3(1-7-2-8-4)9-6(12)10-5;/h1-2H,(H2,9,10,11,12);1H |
InChI 键 |
QHNVKEIGTIHHPY-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=NC=N1)C(=O)NC(=O)N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



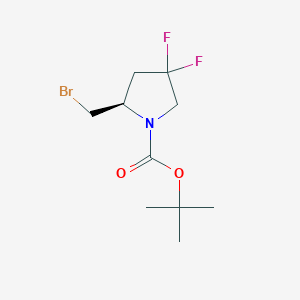
![2,5-dioxopyrrolidin-1-yl N-[2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13472251.png)
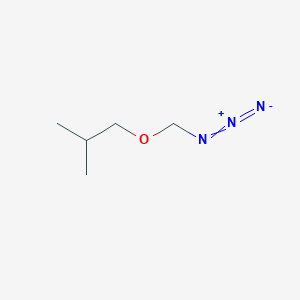
![Diethyl [2-(cyclopropylformamido)-2-oxoethyl]phosphonate](/img/structure/B13472268.png)
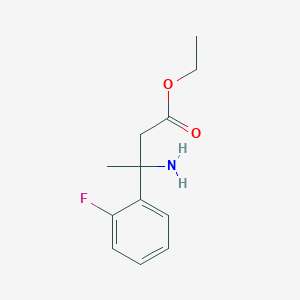
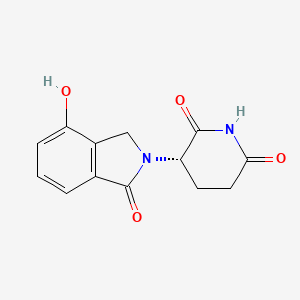
![1-(Methoxymethyl)-2-azaspiro[3.3]heptane](/img/structure/B13472275.png)
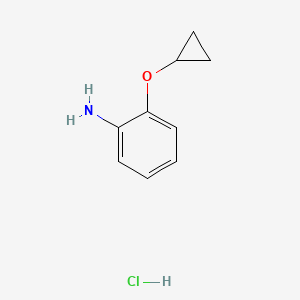
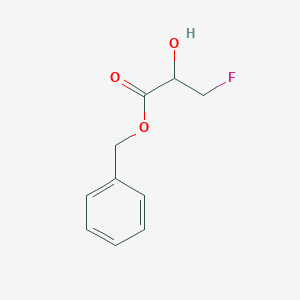
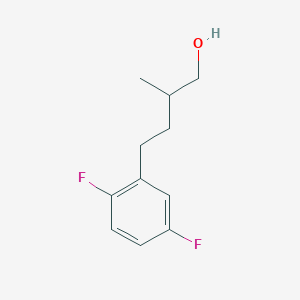
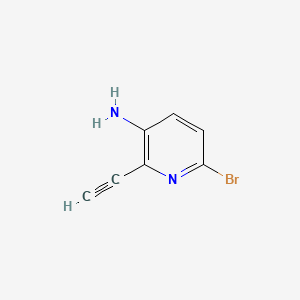

![Methyl 2-azabicyclo[3.2.1]octane-4-carboxylate hydrochloride](/img/structure/B13472304.png)
